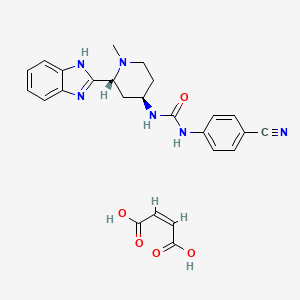
Glasdegib maleate
Übersicht
Beschreibung
Glasdegib maleate, also known as DAURISMO™, is a hedgehog pathway inhibitor . It is formulated with the maleate salt of glasdegib . The molecular formula for this compound is C25H26N6O5 . The molecular weight for this compound is 490.51 Daltons . The chemical name of this compound is 1-((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)-3-(4-cyanophenyl)urea maleate . This compound is a white to pale colored powder with pKa values of 1.7 and 6.1 . The aqueous solubility of this compound is 1.7 mg/mL .
Molecular Structure Analysis
The molecular structure of this compound was revealed through 15N ssNMR and single-crystal X-ray diffraction . The obtained crystals of Glasdegib dimaleate exist in double-salt form . This is a surprising finding based on the pKa values for Glasdegib and maleic acid .
Chemical Reactions Analysis
Glasdegib is predominantly metabolized by the cytochrome P450 (CYP)3A4 pathway, with minor contributions by CYP2C8 and UGT1A9 . The role of CYP3A4 in the clearance of Glasdegib has been confirmed with clinical drug–drug interaction (DDI) studies following the coadministration of Glasdegib with the strong CYP3A4 inhibitor ketoconazole and the strong inducer rifampin .
Physical And Chemical Properties Analysis
This compound is a white to pale colored powder with pKa values of 1.7 and 6.1 . The aqueous solubility of this compound is 1.7 mg/mL .
Wissenschaftliche Forschungsanwendungen
1. Bioavailability and Pharmacokinetics
Glasdegib maleate's oral bioavailability and pharmacokinetics have been a significant focus in scientific research. Studies have investigated the relative bioavailability of different glasdegib formulations, including maleate salt-based tablets, and their pharmacokinetic profiles in healthy volunteers. These studies found that the maleate salt-based tablet formulations of glasdegib were bioequivalent to the diHCl tablet formulation, and the extent of the observed effect of a high-fat, high-calorie meal or concurrent treatment with a proton pump inhibitor on glasdegib exposure was not considered clinically meaningful (Giri et al., 2017) (Shaik et al., 2018).
2. Inhibitory Mechanism and Antineoplastic Activity
Glasdegib acts as a smoothened (SMO) receptor inhibitor, impeding the Hedgehog (Hh) signaling pathway, which is crucial for cellular growth and differentiation. This inhibition is particularly relevant in various types of malignancies, as constitutive activation of the Hh pathway signaling is observed in numerous cancers. Its antineoplastic activity, particularly in the context of acute myeloid leukemia (AML) and myelodysplastic syndrome (MDS), has been extensively studied and documented (Definitions, 2020).
3. Clinical Efficacy in Hematologic Malignancies
Several clinical studies have demonstrated the efficacy of glasdegib in combination with other chemotherapeutic agents in treating AML and high-risk MDS. These studies have shown that glasdegib, in combination with agents like cytarabine and daunorubicin, can be an effective treatment option, offering a favorable benefit–risk profile for AML patients unsuitable for intensive chemotherapy (Cortes et al., 2018) (Cortes et al., 2018).
4. Approval and Development Milestones
The development and approval process of glasdegib, especially its designation for AML treatment, highlights its importance in the scientific community. It received orphan designation for AML and MDS treatment in the USA and EU and is undergoing clinical development for use in various malignancies (Hoy, 2019).
5. Pharmacodynamic and Safety Evaluation
Glasdegib's safety profile and pharmacodynamic characteristics have been evaluated in clinical studies. These evaluations include assessing its effects on cardiac repolarization, metabolism, excretion, and overall safety in patients with hematologic malignancies and solid tumors (Masters et al., 2020) (Lam et al., 2017).
Wirkmechanismus
Target of Action
Glasdegib maleate, also known as Daurismo, primarily targets the Sonic Hedgehog receptor Smoothened (SMO) . SMO is a transmembrane protein involved in the Hedgehog (Hh) signaling cascade . This pathway plays a crucial role in the maintenance of neural and skin stem cells .
Mode of Action
This compound acts as a potent and selective inhibitor of the Hedgehog signaling pathway . It binds to and inhibits SMO , blocking the translocation of SMO into cilia and preventing SMO-mediated activation of downstream Hedgehog targets .
Biochemical Pathways
The inhibition of SMO by this compound disrupts the Hedgehog signaling pathway . This pathway is aberrantly activated in many types of cancer, including Acute Myeloid Leukemia (AML), where there is observed overexpression or constitutive activation of SMO . By inhibiting this pathway, this compound can suppress the growth of tumor cells .
Pharmacokinetics
It is known that this compound is an orally administered drug , suggesting that it is absorbed in the digestive tract
Result of Action
The inhibition of the Hedgehog signaling pathway by this compound results in the suppression of tumor cell growth . Specifically, in the case of AML, this compound has been shown to improve overall survival and complete response when combined with low dose cytarabine .
Action Environment
It is worth noting that the efficacy of this compound can be affected by the presence of other drugs, as seen in its combined use with low dose cytarabine for improved efficacy
Safety and Hazards
Glasdegib can cause embryo-fetal death or severe birth defects when administered to a pregnant woman . It is embryotoxic, fetotoxic, and teratogenic in animals . The label includes a boxed warning for embryo-fetal toxicity and a warning for QT interval prolongation . There is a limitation of use for patients with moderate-to-severe hepatic and severe renal impairment .
Zukünftige Richtungen
Glasdegib is the first and only FDA-approved Hedgehog pathway inhibitor for AML . It is indicated for use in combination with low-dose cytarabine for the treatment of newly-diagnosed AML in patients aged ≥ 75 years or those who have comorbidities that preclude use of intensive induction chemotherapy . New clinical combinations of Glasdegib are being tested in hope of replacing venetoclax due to Glasdegib’s more favorable side effects profile .
Eigenschaften
IUPAC Name |
1-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]-3-(4-cyanophenyl)urea;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N6O.C4H4O4/c1-27-11-10-16(24-21(28)23-15-8-6-14(13-22)7-9-15)12-19(27)20-25-17-4-2-3-5-18(17)26-20;5-3(6)1-2-4(7)8/h2-9,16,19H,10-12H2,1H3,(H,25,26)(H2,23,24,28);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16-,19-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCVKWFBWAVYOC-UIXXXISESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC[C@H](C[C@@H]1C2=NC3=CC=CC=C3N2)NC(=O)NC4=CC=C(C=C4)C#N.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301027747 | |
| Record name | Glasdegib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
490.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
2030410-25-2 | |
| Record name | Glasdegib maleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2030410252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Glasdegib maleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301027747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | GLASDEGIB MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH2EV99S4Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



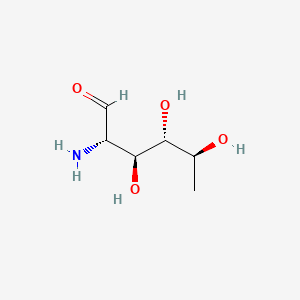
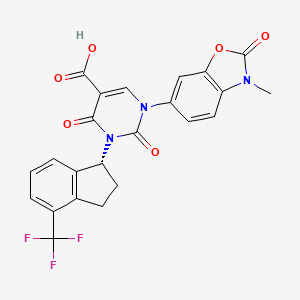
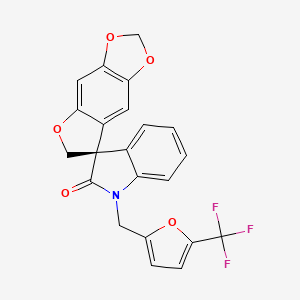
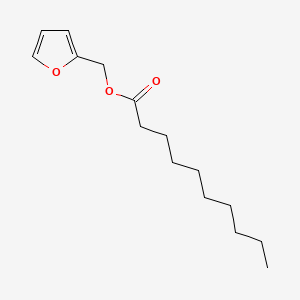
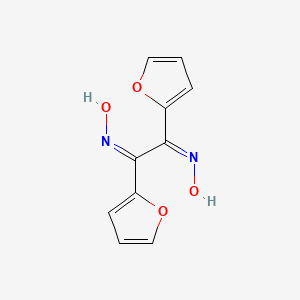
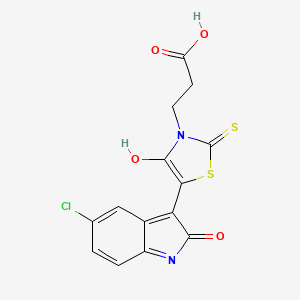


![(3aS,4R,9bR)-4-(6-bromo-1,3-benzodioxol-5-yl)-8-propan-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B607582.png)
![8-[(Trans-5-Amino-1,3-Dioxan-2-Yl)methyl]-6-[2-Chloro-4-(6-Methylpyridin-2-Yl)phenyl]-2-(Methylamino)pyrido[2,3-D]pyrimidin-7(8h)-One](/img/structure/B607583.png)
![2-(2-(Hydroxymethyl)-3-(1-methyl-6-oxo-5-(pyrimidin-4-ylamino)-1,6-dihydropyridin-3-yl)phenyl)-6,6-dimethyl-3,4,6,7-tetrahydro-2h-cyclopenta[4,5]thieno[2,3-c]pyridin-1(5h)-one](/img/structure/B607584.png)
![6-[2-Chloro-4-(3-methyl-2-oxopyridin-1-yl)phenyl]-8-[2-(3-fluoro-1-methylazetidin-3-yl)ethyl]-2-(methylamino)pyrido[2,3-d]pyrimidin-7-one](/img/structure/B607585.png)
![3'-(5-(2-Hydroxypropan-2-yl)-1H-benzo[d]imidazol-1-yl)-[1,1'-biphenyl]-2-carboxamide](/img/structure/B607588.png)